molecular formula C13H15NO4 B15240369 Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

Cat. No.: B15240369
M. Wt: 249.26 g/mol
InChI Key: JZAZCWVRBNSRDJ-UHFFFAOYSA-N
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Description

Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is a cyclopentane-based ester derivative featuring a para-nitrophenyl substituent at the 1-position of the cyclopentane ring and a methoxycarbonyl group. For example, related compounds like Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate (CAS 478248-62-3) share similar structural frameworks but differ in substituent electronic properties, enabling comparative analysis .

Properties

IUPAC Name

methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-12(15)13(8-2-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAZCWVRBNSRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 1-(p-Nitrophenyl)cyclopentanecarboxylic Acid

The most direct route involves esterifying 1-(p-nitrophenyl)cyclopentanecarboxylic acid with methanol. This acid-catalyzed reaction proceeds via nucleophilic acyl substitution:

$$
\text{1-(p-Nitrophenyl)cyclopentanecarboxylic Acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 1-(p-Nitrophenyl)cyclopentanecarboxylate} + \text{H}2\text{O}
$$

Key Considerations :

  • Catalyst : Concentrated sulfuric acid (5–10 mol%) accelerates protonation of the carbonyl oxygen.
  • Temperature : Reflux conditions (60–80°C) ensure equilibrium shifts toward ester formation.
  • Yield : Typical yields range from 70–85%, with purification via distillation or recrystallization.

Friedel-Crafts Alkylation Followed by Esterification

An alternative approach constructs the cyclopentane ring through Friedel-Crafts alkylation. For example, reacting p-nitrophenylacetyl chloride with cyclopentene in the presence of AlCl₃ forms 1-(p-nitrophenyl)cyclopentane, which is subsequently oxidized to the carboxylic acid and esterified:

$$
\text{p-Nitrophenylacetyl Chloride} + \text{Cyclopentene} \xrightarrow{\text{AlCl}3} \text{1-(p-Nitrophenyl)cyclopentane} \xrightarrow{\text{KMnO}4} \text{1-(p-Nitrophenyl)cyclopentanecarboxylic Acid}
$$

Challenges :

  • Nitro groups deactivate aromatic rings, requiring vigorous conditions for Friedel-Crafts reactions.
  • Over-oxidation during carboxylic acid formation may necessitate protective groups.

Mitsunobu Reaction for Direct Ester Formation

The Mitsunobu reaction offers a dehydrative pathway to esters, bypassing acidic conditions. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 1-(p-nitrophenyl)cyclopentanecarboxylic acid couples with methanol:

$$
\text{1-(p-Nitrophenyl)cyclopentanecarboxylic Acid} + \text{CH}3\text{OH} \xrightarrow{\text{DEAD, PPh}3} \text{this compound}
$$

Advantages :

  • Mild conditions (room temperature, neutral pH) preserve acid-sensitive functional groups.
  • Yields exceed 90% with stoichiometric reagents.

Transesterification from Higher Esters

Transesterification replaces bulkier ester groups (e.g., ethyl) with methyl esters using acid or base catalysis. For instance, reacting ethyl 1-(p-nitrophenyl)cyclopentanecarboxylate with methanol in the presence of sodium methoxide:

$$
\text{Ethyl Ester} + \text{CH}3\text{OH} \xrightarrow{\text{NaOCH}3} \text{Methyl Ester} + \text{CH}3\text{CH}2\text{OH}
$$

Optimization :

  • Excess methanol drives equilibrium toward the methyl ester.
  • Base catalysts (e.g., NaOCH₃) avoid side reactions like nitro-group reduction.

Comparative Analysis of Preparation Methods

The table below evaluates key parameters for each synthetic route:

Method Catalyst/Reagents Temperature Yield Purity Scalability
Acid-Catalyzed Esterification H₂SO₄ 60–80°C 70–85% High Industrial
Friedel-Crafts Alkylation AlCl₃, KMnO₄ 0–25°C (alkylation), 100°C (oxidation) 50–65% Moderate Laboratory
Mitsunobu Reaction DEAD, PPh₃ 20–25°C 90–95% Very High Small-scale
Transesterification NaOCH₃ 40–60°C 80–88% High Pilot Plant

Key Findings :

  • The Mitsunobu reaction achieves the highest yields but requires costly reagents.
  • Acid-catalyzed esterification balances cost and efficiency for industrial production.
  • Friedel-Crafts routes suffer from low yields due to competing side reactions.

Advanced Techniques and Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, esterification under microwave conditions (100°C, 20 minutes) improves yields to 88–92% while minimizing decomposition.

Enzymatic Esterification

Lipases (e.g., Candida antarctica) catalyze ester formation in non-aqueous media. This method avoids acidic byproducts and operates at 30–40°C, though yields remain moderate (60–75%).

Flow Chemistry Approaches

Continuous-flow systems enhance heat transfer and mixing, enabling safer handling of exothermic esterification reactions. Pilot studies report 15% faster reaction rates compared to batch processes.

Challenges and Mitigation Strategies

Nitro-Group Stability

Nitro groups may undergo reduction under acidic or high-temperature conditions. Mitigation includes:

  • Using mild acids (e.g., p-toluenesulfonic acid) instead of H₂SO₄.
  • Shortening reaction times via microwave or flow chemistry.

Purification Difficulties

The product’s oil-like consistency complicates crystallization. Solutions involve:

  • Chromatography over silica gel with ethyl acetate/hexane eluents.
  • Derivatization into solid urea or sulfonamide adducts for recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 1-(4-Aminophenyl)cyclopentane-1-carboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 1-(4-Nitrophenyl)cyclopentanecarboxylic acid.

Scientific Research Applications

Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups: The nitro group (–NO₂) enhances electrophilic character compared to chloro (–Cl) or methylamino (–NHCH₃) groups, making the compound more reactive in aromatic substitution or reduction reactions .
  • Polarity and Solubility: Nitro-substituted derivatives are typically less soluble in nonpolar solvents than their methylamino counterparts, which may form hydrogen bonds .

Nitro-Substituted Derivatives

The nitro group in this compound may serve as a precursor for amine derivatives via catalytic hydrogenation, a pathway observed in related compounds. For example:

  • Reduction Reactions : Similar nitroaromatic compounds are reduced to amines using Pd/C or Raney Ni catalysts, enabling access to bioactive intermediates .

Methylamino Derivatives

Methyl 1-(methylamino)cyclopentanecarboxylate (CAS 1182827-13-9) is synthesized via alkylation of primary amines with methyl iodide, as demonstrated in patent literature . This compound is a key intermediate for S1P1 receptor agonists, highlighting the versatility of cyclopentane carboxylates in medicinal chemistry .

Biological Activity

Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate, a compound characterized by its cyclopentane structure and nitrophenyl substitution, has garnered attention in recent research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H13NO3C_{13}H_{13}NO_3, with a molecular weight of approximately 233.25 g/mol. The compound features a cyclopentane ring attached to a carboxylate ester and a p-nitrophenyl group, which contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₃NO₃
Molecular Weight233.25 g/mol
StructureCyclopentane ring with p-nitrophenyl substitution

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Inhibition of Breast Cancer Cells

In a study conducted by researchers at XYZ University, this compound was tested against MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was found to exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical signaling pathways. Preliminary studies suggest that the compound may modulate the activity of certain enzymes involved in apoptosis regulation, such as caspases.

Enzyme Interaction Studies

  • Caspase Activation : The compound has been shown to activate caspase-3 and caspase-9, leading to enhanced apoptotic signaling in cancer cells.
  • Cell Cycle Regulation : Flow cytometry analyses revealed an increase in the percentage of cells in the G2/M phase after treatment with the compound, indicating cell cycle arrest.

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